

# Application Notes and Protocols: Miv-150 Efficacy in the SHIV-RT Macaque Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Simian-Human Immunodeficiency Virus expressing HIV-1 reverse transcriptase (SHIV-RT) macaque model for evaluating the efficacy of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Miv-150. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies for novel anti-HIV microbicides.

### Introduction

The SHIV-RT macaque model is a critical tool in HIV research, allowing for the in vivo evaluation of antiretroviral drugs, including NNRTIs, in a system that closely mimics human infection.[1][2][3] This model utilizes a chimeric virus, typically with an SIVmac239 backbone, where the reverse transcriptase (RT) gene has been replaced with that of HIV-1.[1][4] This renders the virus susceptible to NNRTIs like Miv-150, which are otherwise ineffective against SIV.[1] Miv-150 is a potent NNRTI that has been evaluated in various formulations, including intravaginal rings (IVRs) and gels, for its potential as a topical microbicide to prevent sexual transmission of HIV.[5][6][7]

### **Miv-150 Mechanism of Action**

Miv-150 is a non-nucleoside reverse transcriptase inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.[8] This binding induces a conformational



change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.



Click to download full resolution via product page

Miv-150 inhibits HIV-1 reverse transcriptase.

## **Quantitative Data Summary**

The efficacy of Miv-150 has been demonstrated in several preclinical studies using the SHIV-RT macaque model. The following tables summarize key quantitative data from these studies.

# Table 1: In Vivo Efficacy of Miv-150 Intravaginal Rings (IVRs) Against Vaginal SHIV-RT Challenge



| IVR<br>Formulati<br>on        | Challeng<br>e Timing           | IVR<br>Duration<br>Post-<br>Challeng<br>e | Infection<br>Rate<br>(Miv-150) | Infection<br>Rate<br>(Placebo) | Protectio<br>n Efficacy | Referenc<br>e |
|-------------------------------|--------------------------------|-------------------------------------------|--------------------------------|--------------------------------|-------------------------|---------------|
| 100 mg<br>MIV-150<br>EVA-40   | 2 weeks<br>post-<br>insertion  | 2 weeks                                   | 11.1%<br>(1/9)                 | 68.8%<br>(11/16)               | 84%                     | [5]           |
| 100 mg<br>MIV-150<br>EVA-40   | 24 hours<br>post-<br>insertion | 2 weeks                                   | 12.5%<br>(1/8)                 | 68.8%<br>(11/16)               | 82%                     | [5]           |
| 50 mg MIV-<br>150<br>Silicone | 2 weeks<br>post-<br>insertion  | 2 weeks                                   | 29% (2/7)                      | 60% (3/5)                      | 58%                     | [5]           |

Table 2: Miv-150 Concentrations in Macaque Tissues and Fluids

| Delivery<br>Method         | Tissue/Fluid   | Time Point                   | Miv-150<br>Concentration<br>(mean ± SEM) | Reference |
|----------------------------|----------------|------------------------------|------------------------------------------|-----------|
| 100 mg MIV-150<br>IVR      | Vaginal Tissue | 14 days post-<br>insertion   | 0.616 ± 0.221<br>ng/mg                   | [9]       |
| Miv-150<br>Carrageenan Gel | Rectal Fluid   | 4 hours post-<br>application | Detectable                               | [7]       |
| Miv-150<br>Carrageenan Gel | Rectal Tissue  | 4 hours post-<br>application | Detectable                               | [7]       |
| MIV-150 IVR                | Plasma         | 56 days                      | Persistently<br>detected                 | [6]       |

# Table 3: Ex Vivo Efficacy of Miv-150 Released from IVRs



| IVR Exposure          | Tissue Type         | Inhibition of SHIV-<br>RT Infection | Reference |
|-----------------------|---------------------|-------------------------------------|-----------|
| 14 days (Miv-150 IVR) | Vaginal Tissue      | >90%                                | [9]       |
| 14 days (Miv-150 IVR) | Ectocervical Tissue | Not significant                     | [9][10]   |

# **Experimental Protocols SHIV-RT Macaque Model for Vaginal Efficacy Testing**

This protocol outlines the general procedure for evaluating the efficacy of a topically applied microbicide against vaginal SHIV-RT challenge in macaques.





Click to download full resolution via product page

Vaginal SHIV-RT challenge workflow.

#### Materials:

• Adult female rhesus macaques (Macaca mulatta)



- Depo-Provera (medroxyprogesterone acetate)
- Miv-150 formulation (e.g., IVR or gel) and placebo control
- SHIV-RT virus stock (e.g., derived from SIVmac239 with HIV-1 HxB2 RT)
- Anesthetic agents (e.g., ketamine)
- Blood collection tubes (EDTA)
- Vaginal swabs
- Biopsy forceps

#### Procedure:

- Animal Selection and Acclimatization: Select healthy, adult female rhesus macaques and allow them to acclimatize to the housing conditions.
- Hormonal Synchronization: Administer Depo-Provera to synchronize the menstrual cycles and thin the vaginal epithelium, increasing susceptibility to infection.
- Baseline Sample Collection: Prior to treatment, collect baseline blood samples for immunological analysis and vaginal swabs for microbiome and baseline virological assessment.
- Microbicide Administration:
  - IVRs: Insert the Miv-150-containing or placebo IVR into the vaginal vault.
  - Gels: Apply a defined volume of the Miv-150 or placebo gel into the vaginal canal.
- SHIV-RT Challenge: At a specified time point after microbicide administration (e.g., 24 hours or 2 weeks), challenge the animals by intravaginal inoculation with a defined dose of SHIV-RT.
- Post-Challenge Monitoring:



- Collect blood samples weekly to monitor for plasma viral load (SIV RNA) using a validated qRT-PCR assay.
- Monitor for seroconversion by measuring SIV-specific antibodies.
- Perform immunological assays, such as flow cytometry, to assess CD4+ T cell counts and other immune cell populations.
- Data Analysis: Compare the infection rates between the Miv-150-treated and placebo groups to determine the protective efficacy. Analyze viral loads and immunological parameters to assess the impact of the intervention.

## Virological Assays: Plasma Viral Load Quantification

#### Principle:

Quantitative real-time reverse transcription PCR (qRT-PCR) is used to measure the amount of viral RNA in the plasma of infected animals.

#### Procedure:

- Plasma Separation: Collect whole blood in EDTA tubes and centrifuge to separate the plasma.
- RNA Extraction: Extract viral RNA from a defined volume of plasma using a commercial viral RNA extraction kit.
- qRT-PCR: Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the SIV genome (e.g., gag).
- Quantification: Generate a standard curve using a plasmid containing the target sequence of known concentration to quantify the viral RNA copies per milliliter of plasma.[11]

# Immunological Assays: SIV-Specific Antibody ELISA Principle:

© 2025 BenchChem. All rights reserved.



An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify SIV-specific antibodies in the plasma of infected animals, indicating seroconversion.

#### Procedure:

- Antigen Coating: Coat a 96-well plate with a whole SIV lysate or a specific SIV antigen (e.g., gp120).
- Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
- Sample Incubation: Add serially diluted plasma samples from the macaques to the wells and incubate.
- Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-macaque IgG antibody.
- Detection: Add a TMB substrate and stop the reaction with a stop solution.
- Measurement: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the highest dilution with a signal significantly above the background.

## Conclusion

The SHIV-RT macaque model is an indispensable tool for the preclinical evaluation of anti-HIV microbicides like Miv-150. The data generated from these studies provide crucial insights into the potential efficacy of candidate products and inform their progression into clinical trials. The protocols outlined above provide a framework for conducting robust and reproducible efficacy studies in this model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. Simian immunodeficiency virus macaque models of HIV latency PMC [pmc.ncbi.nlm.nih.gov]
- 2. New SHIVs and Improved Design Strategy for Modeling HIV-1 Transmission, Immunopathogenesis, Prevention, and Cure PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Exposure to MIV-150 from a High-Dose Intravaginal Ring Results in Limited Emergence of Drug Resistance Mutations in SHIV-RT Infected Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Intravaginal Ring That Releases the NNRTI MIV-150 Reduces SHIV Transmission in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to MIV-150 from a High-Dose Intravaginal Ring Results in Limited Emergence of Drug Resistance Mutations in SHIV-RT Infected Rhesus Macaques | PLOS One [journals.plos.org]
- 7. The Nonnucleoside Reverse Transcriptase Inhibitor MIV-150 in Carrageenan Gel Prevents Rectal Transmission of Simian/Human Immunodeficiency Virus Infection in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIV-150 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. MIV-150-Containing Intravaginal Rings Protect Macaque Vaginal Explants against SHIV-RT Infection PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIV-150-containing intravaginal rings protect macaque vaginal explants against SHIV-RT infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reverse transcriptase viral load correlates with RNA in SIV/SHIV-infected macaques PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Miv-150 Efficacy in the SHIV-RT Macaque Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677211#shiv-rt-macaque-model-for-miv-150-efficacy-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com